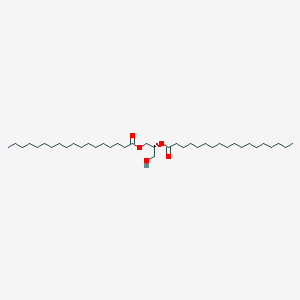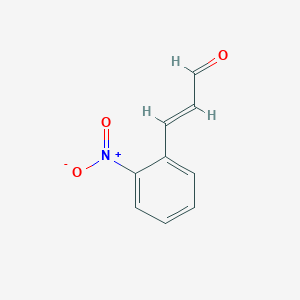
2-Nitrocinnamaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrocinnamaldehydes, including 2-nitrocinnamaldehyde, often involves the nitration of cinnamaldehyde or similar precursors. Techniques vary from traditional nitration reactions to more novel approaches such as palladium-catalyzed chelation-assisted C–H nitration, highlighting the ongoing development in the synthesis of nitroaromatic compounds. In one approach, substituted benzaldehydes are converted to 2-nitrobenzaldehydes through a three-step process involving palladium-catalyzed nitration, showcasing the specificity and efficiency of modern synthetic methods (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-nitrocinnamaldehyde and related compounds has been extensively studied using various spectroscopic methods. X-ray crystallography, NMR, and IR spectroscopy provide insights into the conformation and electronic structure of these molecules, essential for understanding their reactivity and properties. For example, the structure of certain nitrocinnamaldehyde derivatives has been elucidated, showing how substituents affect the overall molecular geometry and electronic distribution (Iovel' et al., 2003).
Chemical Reactions and Properties
Nitrocinnamaldehydes participate in various chemical reactions, serving as intermediates in the synthesis of complex organic molecules. Their reactivity towards nucleophiles, ability to undergo cycloaddition reactions, and potential in organocatalytic processes are notable. For instance, nitrocinnamaldehydes can undergo Michael addition reactions, leading to products with significant synthetic and pharmacological interest (Wiesner et al., 2008).
Applications De Recherche Scientifique
Summary of the Application
2-Nitrocinnamaldehyde is used in the field of organic synthesis . It is a key reagent in the synthesis of various organic compounds .
Methods of Application
2-Nitrocinnamaldehyde can be synthesized by dissolving cinnamaldehyde in a solution of acetic anhydride in acetic acid, and adding a stoichiometric amount of concentrated nitric acid at 0–5 °C . Yields are around 36-46% of theoretical . It can also be prepared by reacting 2-nitrobenzaldehyde with acetaldehyde in a condensation reaction .
Results or Outcomes
The result of this process is the production of 2-Nitrocinnamaldehyde, which can then be used in the synthesis of other organic compounds .
Photostability Testing of Pharmaceuticals
Summary of the Application
2-Nitrocinnamaldehyde finds its uses as an actinometer for the UV-A range of photostability testing of pharmaceuticals .
Methods of Application
In this application, 2-Nitrocinnamaldehyde is used as a standard to measure the intensity of UV-A radiation. The compound’s absorbance changes in response to UV-A exposure, allowing for accurate measurements of UV-A intensity .
Results or Outcomes
The use of 2-Nitrocinnamaldehyde in this context helps ensure the stability of pharmaceutical products by accurately measuring their exposure to UV-A radiation .
Baeyer-Emmerling Indole Synthesis
Summary of the Application
2-Nitrocinnamaldehyde can be oxidized to 2-nitrocinnamic acid which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles .
Methods of Application
The Baeyer-Emmerling indole synthesis involves the oxidation of 2-Nitrocinnamaldehyde to 2-nitrocinnamic acid. This acid is then used in a series of reactions to produce indole and substituted indoles .
Results or Outcomes
The result of this process is the production of indole and substituted indoles, which are important compounds in medicinal chemistry .
Synthesis of Quinolines
Summary of the Application
2-Nitrocinnamaldehyde is used in the synthesis of quinolines and their derivatives .
Methods of Application
In this application, 2-Nitrocinnamaldehyde is reacted under certain conditions to afford quinoline . The specific reaction conditions and yields of the target products are provided in the original literature .
Results or Outcomes
The result of this process is the production of quinoline and its hydrogenated derivatives, which are versatile building blocks in organic synthesis .
Synthesis of Poly(pyrrole-co-2-nitrocinnamaldehyde)
Summary of the Application
2-Nitrocinnamaldehyde is used in the synthesis of a new copolymer, poly(pyrrole-co-2-nitrocinnamaldehyde) (PPNC), which has potential applications in solar cells .
Methods of Application
A series of PPNC were obtained via the condensation of pyrrole and 2-nitrocinnamaldehyde in chloroform using acid exchanged montmorillonite clay called maghnite-H+ as an efficient catalyst .
Results or Outcomes
The conjugated copolymer was characterized using proton nuclear magnetic resonance, ultraviolet–visible spectroscopy, Fourier transform infrared spectroscopy, and scanning electron microscopy . This copolymer has potential applications in solar cells .
Synthesis of Quinolines from α,β-Unsaturated Aldehydes
Summary of the Application
2-Nitrocinnamaldehyde is used in the synthesis of quinolines and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Methods of Application
In this application, 2-Nitrocinnamaldehyde reacted under certain conditions to afford quinoline . The specific reaction conditions and yields of the target products are provided in the original literature .
Results or Outcomes
The result of this process is the production of quinoline and its hydrogenated derivatives, which are versatile building blocks in organic synthesis .
Safety And Hazards
Orientations Futures
2-Nitrocinnamaldehyde finds its uses as an actinometer for the UV-A range of photostability testing of pharmaceuticals . It can also be oxidized to 2-nitrocinnamic acid which can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMELHEXDVEDE-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrocinnamaldehyde | |
CAS RN |
1466-88-2, 66894-06-2 | |
| Record name | o-Nitrocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066894062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1466-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitrocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Nitrocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y4RH8QTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
A series of complexes of the type M(nca2en)X2, where nca2en=/N,N′‐bis(2‐nitrocinnamaldehyde)‐1,2‐diiminoethane, M(II) =Co, Ni or Zn …
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




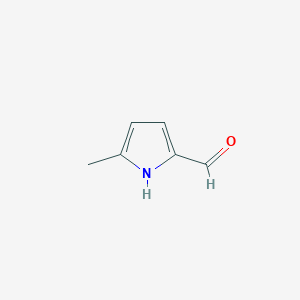
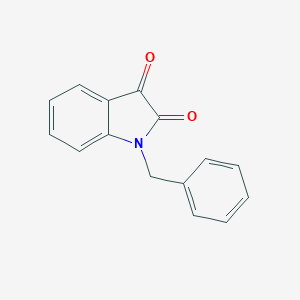



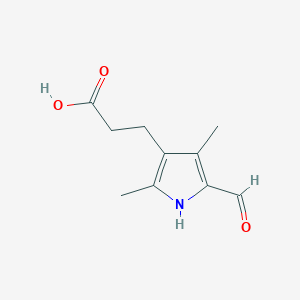


![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

